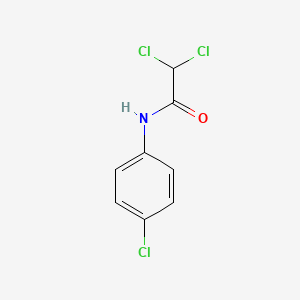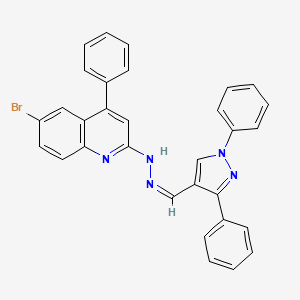![molecular formula C22H17BrN2O4S2 B11973484 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)
4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque est un composé organique complexe doté d’une structure unique qui combine des éléments d’indole, de thiazolidine et d’acide butanoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque implique généralement des réactions organiques en plusieurs étapes
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte pour réduire les déchets et la consommation d’énergie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d’oxygène ou pour convertir les doubles liaisons en liaisons simples.
Substitution : L’atome de brome dans le cycle indole peut être substitué par d’autres groupes à l’aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium et des nucléophiles comme le méthylate de sodium. Les conditions de réaction telles que la température, le solvant et le pH doivent être soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé d’acide carboxylique, tandis que la réduction peut produire un composé plus saturé.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : La structure unique du composé peut lui permettre d’interagir avec des cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Ses propriétés thérapeutiques potentielles pourraient être explorées pour le traitement de diverses maladies.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme par lequel l’acide 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque exerce ses effets n’est pas entièrement compris. On pense qu’il interagit avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par le biais de ses parties indole et thiazolidine. Ces interactions peuvent moduler les voies biologiques et entraîner divers effets physiologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés d’indole : Des composés comme l’indométacine et le tryptophane partagent la structure de l’indole et ont des activités biologiques similaires.
Dérivés de thiazolidine : Les thiazolidinediones, utilisées dans le traitement du diabète, partagent le cycle thiazolidine et ont des propriétés chimiques similaires.
Dérivés d’acide butanoïque : Des composés comme l’acide gamma-aminobutyrique (GABA) partagent la structure de l’acide butanoïque et ont des effets physiologiques similaires.
Unicité
Ce qui distingue l’acide 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque, c’est sa combinaison de ces trois parties distinctes, qui peut conférer des propriétés chimiques et biologiques uniques non trouvées dans d’autres composés.
Propriétés
Formule moléculaire |
C22H17BrN2O4S2 |
|---|---|
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
4-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H17BrN2O4S2/c23-14-8-9-16-15(11-14)18(20(28)25(16)12-13-5-2-1-3-6-13)19-21(29)24(22(30)31-19)10-4-7-17(26)27/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,26,27)/b19-18- |
Clé InChI |
BEXMTSMKZLWVEP-HNENSFHCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)CCCC(=O)O)/C2=O |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)CCCC(=O)O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11973401.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)

![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)

![9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine](/img/structure/B11973416.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)

![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
